molecular formula C10H11IO3 B8500245 [(2-Iodo-5-methoxyphenoxy)methyl]oxirane

[(2-Iodo-5-methoxyphenoxy)methyl]oxirane

Cat. No.: B8500245
M. Wt: 306.10 g/mol
InChI Key: XSHGESVTSCQJEV-UHFFFAOYSA-N
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Description

[(2-Iodo-5-methoxyphenoxy)methyl]oxirane is an epoxide (oxirane) derivative featuring a substituted phenoxy group. The molecule contains a methoxy group at the 5-position and an iodine atom at the 2-position of the aromatic ring, connected via a methylene bridge to the oxirane ring.

Properties

Molecular Formula

C10H11IO3

Molecular Weight

306.10 g/mol

IUPAC Name

2-[(2-iodo-5-methoxyphenoxy)methyl]oxirane

InChI

InChI=1S/C10H11IO3/c1-12-7-2-3-9(11)10(4-7)14-6-8-5-13-8/h2-4,8H,5-6H2,1H3

InChI Key

XSHGESVTSCQJEV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)I)OCC2CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Oxirane Derivatives

Structural Analogues with Halogen Substituents

2-[(2,4-Dibromo-5-methylphenoxy)methyl]oxirane (CAS 72727-69-6)
  • Structure : Contains bromine atoms at the 2- and 4-positions of the aromatic ring and a methyl group at the 5-position.
  • Properties :
    • Higher molecular weight (C₁₀H₁₀Br₂O₂; MW: 354.0 g/mol) compared to the iodo analog (C₁₀H₁₀IO₃; MW: 322.09 g/mol).
    • Bromine’s lower electronegativity and larger atomic radius than iodine may reduce electrophilic reactivity of the oxirane ring but enhance stability in acidic conditions .
  • Applications : Used as intermediates in flame retardants or bioactive molecules due to bromine’s radical scavenging properties.
2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane (CAS 2408974-62-7)
  • Structure : Fluorine atoms at the 2- and 4-positions of the aromatic ring.
  • Properties :
    • Lower molecular weight (C₁₀H₁₀F₂O₂; MW: 200.18 g/mol) and higher electronegativity of fluorine increase the oxirane ring’s susceptibility to nucleophilic attack compared to iodine or bromine derivatives .
  • Reactivity : Fluorine’s electron-withdrawing effect polarizes the oxirane ring, accelerating reactions with amines or alcohols under mild conditions.

Table 1: Halogen-Substituted Oxirane Derivatives

Compound Substituents Molecular Weight (g/mol) Key Reactivity Traits
[(2-Iodo-5-methoxyphenoxy)methyl]oxirane I, OMe 322.09 High steric bulk; moderate reactivity in SN2 ring-opening
2-[(2,4-Dibromo-5-methylphenoxy)methyl]oxirane Br, Br, Me 354.0 Enhanced thermal stability; radical inhibition
2-[(2,4-Difluoro-5-methylphenoxy)methyl]oxirane F, F, Me 200.18 Rapid nucleophilic ring-opening due to electron withdrawal

Analogues with Methoxy/Aromatic Substituents

2-(4-Ethyl-3-methoxybenzyl)oxirane
  • Structure : Methoxy and ethyl groups on the aromatic ring.
  • Properties :
    • Odor profile: Floral, fresh, and sweet, distinct from halogenated analogs due to the absence of electron-withdrawing groups .
    • Yield: Synthesized at 68.8% via epoxidation, highlighting efficient preparation compared to iodine derivatives, which often require controlled conditions due to iodine’s leaving-group propensity .
  • Applications : Fragrance industry due to its olfactory characteristics.
2-{[4-(1-Methyl-1-phenylethyl)phenoxy]methyl}oxirane
  • Structure : Bulky tert-phenyl group at the 4-position.
  • Properties: Steric hindrance from the tert-phenyl group slows ring-opening reactions, making it suitable for controlled polymerization processes . Higher lipophilicity (LogP ~5.0) compared to the iodine derivative (LogP ~3.2), influencing solubility in non-polar matrices.

Table 2: Methoxy/Aromatic-Substituted Oxiranes

Compound Key Groups Odor/Stability Traits Applications
2-(4-Ethyl-3-methoxybenzyl)oxirane OMe, Et Floral, sweet odor Fragrances, flavorants
This compound I, OMe Pungent (inferred) Pharmaceuticals, agrochemicals
2-{[4-(1-Methyl-1-phenylethyl)phenoxy]methyl}oxirane tert-Ph High steric stability Polymer crosslinking agents

Functional and Reactivity Comparisons

  • Oxirane Ring-Opening :
    • Iodo derivatives undergo faster nucleophilic substitution (e.g., with amines or thiols) than bromo or methoxy analogs due to iodine’s superior leaving-group ability .
    • Methoxy groups (electron-donating) stabilize the oxirane ring, reducing reactivity compared to electron-withdrawing halogens .
  • Thermal Stability :
    • Bromine and iodine analogs exhibit higher decomposition temperatures (>150°C) than fluorine derivatives (<100°C) due to stronger C–Br/I bonds .

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